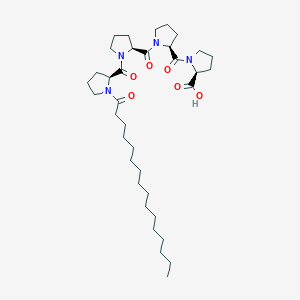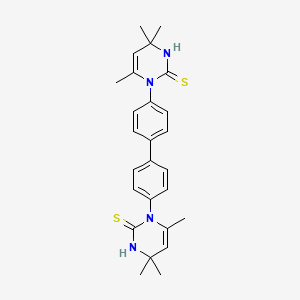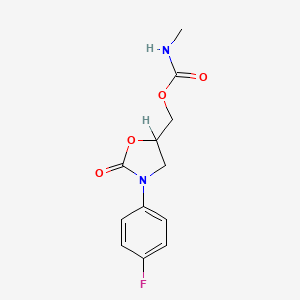
Silacyclobutane, 1,1-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclobutane, 1,1-bis(1-methylethyl)- is a four-membered ring compound that belongs to the organosilicon family. This compound is characterized by the presence of silicon atoms within its ring structure, which imparts unique chemical properties. The molecular formula of Silacyclobutane, 1,1-bis(1-methylethyl)- is C9H20Si .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclobutane, 1,1-bis(1-methylethyl)- typically involves the reaction of silacyclobutanes with appropriate alkylating agents. One common method is the reaction of silacyclobutane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates .
Industrial Production Methods
Industrial production of Silacyclobutane, 1,1-bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Silacyclobutane, 1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silacyclobutanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silacyclobutane, 1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials such as silicones, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Silacyclobutane, 1,1-bis(1-methylethyl)- involves the activation of the silicon-carbon bond within the ring structure. This activation facilitates various chemical transformations, including ring-opening and ring-expansion reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Silacyclobutane: A simpler analog with a four-membered ring containing silicon and carbon atoms.
1,1-Dimethylsilacyclobutane: Similar structure but with two methyl groups attached to the silicon atom.
1-Methylsilacyclobutane: Contains a single methyl group attached to the silicon atom.
Uniqueness
Silacyclobutane, 1,1-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
63647-96-1 |
|---|---|
Fórmula molecular |
C9H20Si |
Peso molecular |
156.34 g/mol |
Nombre IUPAC |
1,1-di(propan-2-yl)siletane |
InChI |
InChI=1S/C9H20Si/c1-8(2)10(9(3)4)6-5-7-10/h8-9H,5-7H2,1-4H3 |
Clave InChI |
ROVHTTUVPPETCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si]1(CCC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


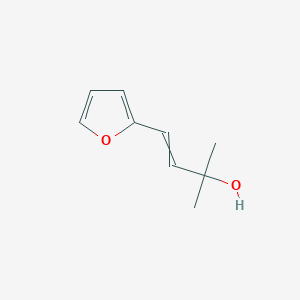
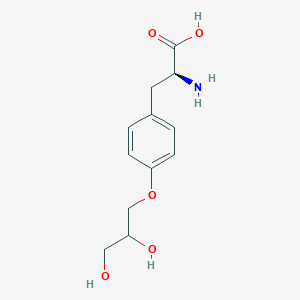

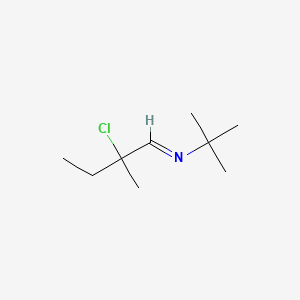
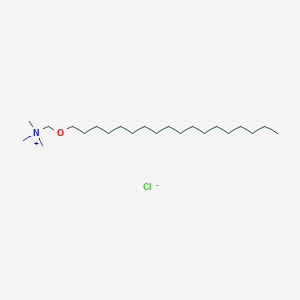

![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
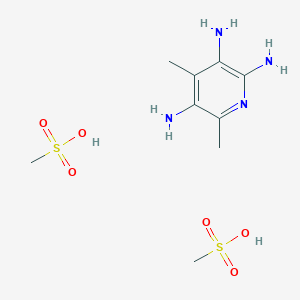

![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

